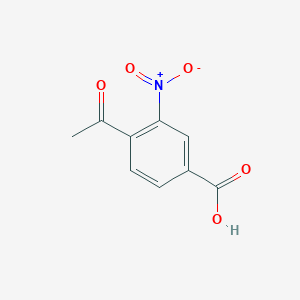

4-Acetyl-3-nitrobenzoic acid

概要

説明

4-Acetyl-3-nitrobenzoic acid is an organic compound with the molecular formula C9H7NO5 It is a derivative of benzoic acid, featuring both an acetyl group and a nitro group attached to the benzene ring

準備方法

Synthetic Routes and Reaction Conditions

4-Acetyl-3-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 4-acetylbenzoic acid. This process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Another method involves the acetylation of 3-nitrobenzoic acid. This can be achieved using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions must be carefully controlled to prevent over-acetylation and to ensure high yield and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help in achieving consistent product quality and minimizing waste .

化学反応の分析

Types of Reactions

4-Acetyl-3-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.

Substitution: Hydrolysis using water or aqueous sodium hydroxide.

Major Products Formed

Reduction: 4-Amino-3-nitrobenzoic acid.

Substitution: 4-Hydroxy-3-nitrobenzoic acid.

科学的研究の応用

Chemical Synthesis Applications

4-Acetyl-3-nitrobenzoic acid serves as an important intermediate in the synthesis of various chemical compounds.

Synthesis of Pharmaceuticals

One of the primary applications of this compound is in the preparation of quinoxaline derivatives, which are valuable in medicinal chemistry due to their pharmacological properties. The compound can be hydrolyzed to yield 4-amino-3-nitrobenzoic acid, which can then be further modified to produce active pharmaceutical ingredients (APIs) used in treating various diseases .

Dyes and Pigments

The compound is also utilized in the dye industry, particularly in the synthesis of reactive dyes. The nitro group can be reduced to an amino group, allowing for further reactions that yield vibrant dyes suitable for textiles . The versatility of this compound makes it a crucial building block in creating complex dye structures.

Recent studies have investigated the biological effects and toxicological profiles of this compound and its derivatives.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance, studies have shown that certain modifications to the structure enhance its efficacy against bacterial strains .

Toxicological Studies

Physicochemical and toxicological studies have been conducted to evaluate the safety profile of this compound. These studies focus on solubility, stability under different pH conditions, and potential cytotoxic effects on human cells . The findings suggest that while some derivatives may exhibit toxicity at high concentrations, they can also be utilized safely in controlled doses.

Industrial Applications

Beyond pharmaceuticals and dyes, this compound finds applications in other industrial sectors.

Cosmetic Formulations

The compound is being explored for use in cosmetic formulations due to its properties as a stabilizing agent. Research indicates that it can enhance the stability and effectiveness of various cosmetic products by acting as a film former or rheology modifier .

Environmental Applications

Studies have also examined the potential use of this compound in environmental applications, such as pollution control and remediation efforts due to its ability to interact with organic pollutants .

Case Studies and Research Findings

Several case studies highlight the diverse applications of this compound:

作用機序

The mechanism of action of 4-acetyl-3-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The acetyl group can participate in acetylation reactions, modifying the activity of enzymes and proteins. These interactions can affect cellular pathways and biochemical processes .

類似化合物との比較

Similar Compounds

- 4-Amino-3-nitrobenzoic acid

- 4-Hydroxy-3-nitrobenzoic acid

- 4-Methoxy-3-nitrobenzoic acid

Uniqueness

4-Acetyl-3-nitrobenzoic acid is unique due to the presence of both an acetyl and a nitro group on the benzene ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis.

生物活性

4-Acetyl-3-nitrobenzoic acid (ANBA) is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, molecular interactions, and biological effects, particularly focusing on its potential therapeutic applications.

Synthesis and Characterization

This compound can be synthesized through various chemical reactions involving nitrobenzoic acid derivatives. The compound typically exhibits a melting point of approximately 287.5-290 °C and has been characterized using techniques such as infrared spectroscopy and single-crystal X-ray diffraction to confirm its structural integrity and purity .

Molecular Docking Studies

Recent studies have utilized molecular docking techniques to explore the interactions of ANBA with various biological targets, including proteins associated with COVID-19. The binding affinity of ANBA to the spike protein and main protease of SARS-CoV-2 was investigated, revealing potential as a therapeutic agent against viral infections . The analysis indicated favorable binding interactions, suggesting that ANBA could inhibit viral replication mechanisms.

Antiproliferative Effects

ANBA has demonstrated significant antiproliferative effects against several cancer cell lines. In vitro assays showed that ANBA could induce cytotoxicity in human cancer cells, including HepG2 (liver), HeLa (cervical), and A549 (lung) cancer cell lines. The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 8.99 |

| HeLa | 11.32 |

| A549 | 12.19 |

These values indicate that ANBA exhibits stronger activity compared to traditional chemotherapeutics like cisplatin, particularly against HeLa cells .

The mechanism by which ANBA exerts its antiproliferative effects involves several pathways:

- Cell Cycle Arrest : Treatment with ANBA resulted in a significant increase in the proportion of cells in the G0/G1 phase, indicating that it effectively halts the cell cycle progression in cancer cells.

- Induction of Apoptosis : Flow cytometry analyses revealed that ANBA treatment led to increased apoptotic cell populations, with notable upregulation of caspase-3 and downregulation of the anti-apoptotic protein Bcl-2 .

Case Studies

A notable study focused on the application of ANBA in combination therapies for antibiotic resistance. It was shown that when paired with aminoglycoside antibiotics, ANBA could enhance their efficacy against resistant bacterial strains by inhibiting specific modifying enzymes . This suggests a dual role for ANBA not only as an anticancer agent but also as an antibiotic adjuvant.

Toxicity and Safety Profile

The safety profile of ANBA has been assessed using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis tools. Preliminary results indicate low toxicity levels when administered at therapeutic doses, making it a promising candidate for further clinical development .

特性

IUPAC Name |

4-acetyl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c1-5(11)7-3-2-6(9(12)13)4-8(7)10(14)15/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCPXLLKEYHTPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-acetyl-3-nitrobenzoic acid in the research on polyethylenimine derivatives?

A1: this compound (S2−) served as a model substrate to study the catalytic activity of dodecane-block-poly[ethylenimine-graft-4(5)-methylimidazole] and related compounds. [] Researchers investigated its hydrolysis rate at different pH levels, suggesting that electrostatic interactions play a significant role in the catalytic mechanism, particularly with higher molecular weight polymers. []

Q2: How does the structure of 4-acyloxy-3-nitrobenzoic acid substrates affect the catalytic activity of the investigated polymers?

A2: The research demonstrates that apolar interactions significantly influence the catalytic activity. [] By comparing the hydrolysis rates of various 4-acyloxy-3-nitrobenzoic acid substrates (Sn−) with different side chain lengths, the researchers found that catalysts offering both electrostatic and apolar binding sites exhibited the most substantial rate enhancements. [] This finding highlights the importance of structural features in both the substrate and the catalyst for efficient catalytic activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。